molecular formula C18H16N4O3 B2368597 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034335-43-6

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2368597
CAS No.: 2034335-43-6
M. Wt: 336.351
InChI Key: LDSQIQKINHRYQE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a dioxole ring . Pyrazole and pyridine rings are common in many pharmaceutical compounds due to their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing pyrazole and pyridine rings are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on novel pyrazole derivatives, such as those involving the benzo[d][1,3]dioxole moiety, emphasizes the importance of understanding their crystal structure and molecular interactions. For instance, Kumara et al. (2017) explored the crystal structure and Hirshfeld surface analysis of new pyrazole derivatives, highlighting the significance of intermolecular hydrogen bonds and supramolecular self-assembly in stabilizing the crystal structures Kumara et al., 2017.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of pyrazole derivatives have been extensively studied, indicating their potential in medicinal chemistry. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. This study reveals the structure-activity relationship (SAR) underlying their therapeutic potential Rahmouni et al., 2016.

Antiviral and Antibacterial Activities

Further investigations into benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable antiavian influenza virus activity. Hebishy et al. (2020) identified compounds with significant antiviral activities against bird flu influenza (H5N1), demonstrating the therapeutic applications of these compounds in combating viral infections Hebishy et al., 2020.

Antituberculosis and Antimicrobial Potentials

The design and synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors for specific targets like Mycobacterium tuberculosis GyrB highlight the role of pyrazole derivatives in developing antituberculosis agents. Jeankumar et al. (2013) demonstrated that specific compounds exhibit promising activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, along with antituberculosis activity Jeankumar et al., 2013.

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties .

Mechanism of Action

Target of Action

It has been found to show significant activity on the kinasep70S6Kβ (S6K2) , which plays a crucial role in cell growth and proliferation by regulating the synthesis of proteins.

Biochemical Pathways

The compound’s interaction with p70S6Kβ suggests that it may affect the mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription. By inhibiting p70S6Kβ, the compound could disrupt these processes, potentially leading to a decrease in cell growth and proliferation .

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-10-15(9-21-22)14-4-12(6-19-8-14)7-20-18(23)13-2-3-16-17(5-13)25-11-24-16/h2-6,8-10H,7,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSQIQKINHRYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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